molecular formula C15H12Br2N2O3 B5754252 N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide

N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide

Cat. No. B5754252
M. Wt: 428.07 g/mol
InChI Key: SFGCHGPSWQQDRA-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide, also known as DBH, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. DBH is a hydrazone derivative that possesses a unique molecular structure, which makes it a promising candidate for drug development, catalysis, and material science.

Scientific Research Applications

Antitumor Potential

The compound has been explored for its antitumor properties. A study on related 2-hydroxybenzylidene derivatives of N-(2-trifluoromethylpiridyn-4-yl)anthranilic acid hydrazide and similar compounds demonstrated potent cytotoxicity, suggesting potential as antitumor agents. These compounds showed sub-micromolar range cytotoxicity with cell selectivity at nanomolar concentrations, indicating the promise of related compounds in cancer treatment (Congiu & Onnis, 2013).

Antimicrobial Activities

Research has shown that derivatives of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide possess significant antimicrobial activities. For instance, some derivatives were tested for antibacterial and antifungal activities, showing effectiveness against various pathogens like Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, and Candida albicans (Feng, Xue, & Zhang, 2014).

Antibacterial Properties of Dioxomolybdenum(VI) Complexes

In a study focusing on dioxomolybdenum(VI) complexes derived from tridentate hydrazone ligands, including N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide, effective antibacterial activity was observed. These complexes showed promising results against Gram-positive and Gram-negative bacterial strains, highlighting their potential as antimicrobial agents (Xue, Deng, Xu, & Wang, 2016).

Antioxidant and Antimicrobial Activities of Diorganotin(IV) Complexes

Diorganotin(IV) complexes derived from hydrazide Schiff base ligands, including N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide, were synthesized and tested for in vitro antimicrobial activity. Some of these compounds displayed significant antimicrobial and antioxidant activity, offering potential in pharmacological applications (Devi & Pachwania, 2021).

Structural Characterization and Biological Activity

The compound has also been the subject of structural analysis, such as X-ray diffraction, to understand its molecular configuration. Studies have investigated its biological activity, particularly towards enzymes like cathepsin E and elastase in human neutrophils, indicating its relevance in biochemical research (Nurkenov et al., 2017).

properties

IUPAC Name

N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2N2O3/c16-11-7-12(17)13(20)6-10(11)8-18-19-15(22)14(21)9-4-2-1-3-5-9/h1-8,14,20-21H,(H,19,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGCHGPSWQQDRA-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=C(C=C2Br)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
Reactant of Route 2
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
Reactant of Route 6
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.